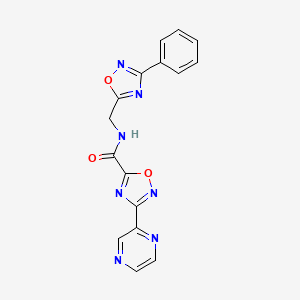

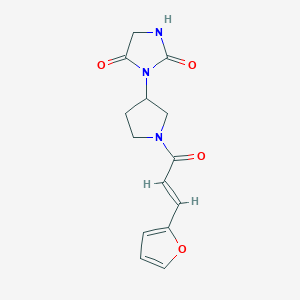

![molecular formula C15H15N3O B2388956 2-[(4-methoxyphenyl)methyl]-3H-benzimidazol-5-amine CAS No. 263022-51-1](/img/structure/B2388956.png)

2-[(4-methoxyphenyl)methyl]-3H-benzimidazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-[(4-methoxyphenyl)methyl]-3H-benzimidazol-5-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the benzimidazole family and has a molecular weight of 254.3 g/mol.

Scientific Research Applications

Anticancer Activity

Benzimidazole derivatives, including structures related to 2-[(4-methoxyphenyl)methyl]-3H-benzimidazol-5-amine, have been explored for their potential anticancer properties. For instance, specific derivatives have shown moderate cytotoxic effects towards certain cancer cells, such as HeLa cells, indicating a potential application in cancer treatment (El-Shekeil, Obeid, & Al-Aghbari, 2012).

Antimicrobial Properties

Various benzimidazole derivatives have been synthesized and assessed for their antimicrobial activities. Some compounds in this class have demonstrated good to moderate activities against test microorganisms, suggesting their potential use in antimicrobial therapies (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Corrosion Inhibition

Benzimidazole derivatives, closely related to this compound, have been studied as corrosion inhibitors for metals like mild steel in acidic environments. These compounds demonstrate efficiency in reducing corrosion, indicating their utility in industrial applications (Yadav, Behera, Kumar, & Sinha, 2013).

Synthetic Technology Improvement

Research has also been conducted on improving the synthetic processes of benzimidazole derivatives, potentially enhancing the production efficiency of compounds like this compound for various applications (Chun-le, 2015).

Molecular Docking and Anti-Cancer Properties

Studies involving molecular docking of benzimidazole derivatives have provided insights into their anti-cancer mechanisms, particularly as EGFR inhibitors. These findings are crucial for developing new cancer therapies (Karayel, 2021).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 4-methoxyamphetamine, have been reported to act as potent and selective serotonin releasing agents . They bind to alpha receptors to mediate these effects .

Mode of Action

For instance, it might increase the release of serotonin, a neurotransmitter that plays a key role in mood regulation .

Biochemical Pathways

If it acts as a serotonin releasing agent, it could potentially influence the serotonergic pathway, which plays a crucial role in various physiological processes, including mood regulation, sleep, and appetite .

Pharmacokinetics

They are metabolized by various enzymes in the liver and excreted primarily through the kidneys .

Result of Action

If it acts as a serotonin releasing agent, it could potentially lead to an increase in the levels of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission .

properties

IUPAC Name |

2-[(4-methoxyphenyl)methyl]-3H-benzimidazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O/c1-19-12-5-2-10(3-6-12)8-15-17-13-7-4-11(16)9-14(13)18-15/h2-7,9H,8,16H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSOYPYBJFAMRIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NC3=C(N2)C=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

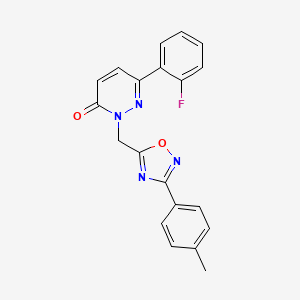

![N2-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(3-chloro-4-methylphenyl)pteridine-2,4-diamine](/img/structure/B2388873.png)

![9-(3,5-dimethylphenyl)-3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2388878.png)

![1-(2-Methoxyphenyl)-6,7-dimethyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2388887.png)

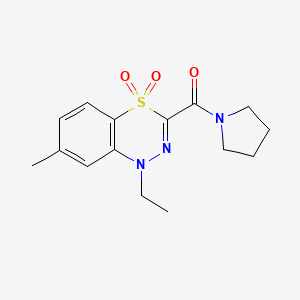

![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B2388889.png)

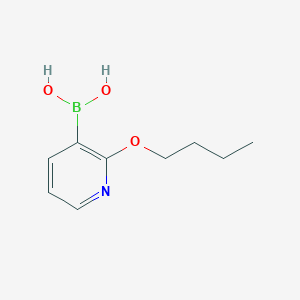

![5-Methoxycarbonyl-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-2-oxopyridine-3-carboxylic acid](/img/structure/B2388890.png)

![N-[(4-Chlorophenyl)methyl]-5-fluoro-6-methylpyrimidin-4-amine](/img/structure/B2388896.png)